molecular formula C16H30O2 B013439 (E)-Tetradec-12-enyl acetate CAS No. 35153-21-0

(E)-Tetradec-12-enyl acetate

Cat. No. B013439
CAS RN: 35153-21-0
M. Wt: 254.41 g/mol
InChI Key: CRJBZFQLVNBSHX-UHFFFAOYSA-N
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Description

(E)-Tetradec-12-enyl acetate, also known as methyl (E)-tetradec-12-enoate, is an organic compound that belongs to the family of esters. It is a colorless, odorless liquid with a fruity scent that is commonly found in various plants and fruits. This compound is widely used in the fragrance industry due to its pleasant aroma and has also been studied for its potential health benefits.

Scientific research applications

  • It serves as a component in the sex pheromone mixtures for attracting certain moth species. For example, a study found that a mixture of (E)-12-Tetradecenyl acetate, (Z)-12-tetradecenyl acetate, and tetradecanyl acetate can effectively attract male Asian corn borers, outperforming even virgin females in field-trapping (Kou et al., 1992). Similarly, (E)-Tetradec-12-enyl acetate acts as an attractant-pheromone for the male Lawn Grass Cutworm Moth (Kurihara et al., 1991).

  • In biomedical research, derivatives of this compound, like 12-O-tetradecanoylphorbol-13-acetate (TPA), have been studied for their effects on cellular processes. TPA is known to increase intra- and extracellular plasminogen activators and stimulate prostaglandin production in HeLa cells (Crutchley et al., 1980). It also induces differentiation in human epidermal keratinocytes infected with Simian Virus 40, leading to increased keratinization and exfoliation (Mufson et al., 1982).

  • The compound is critical in the composition of insect pheromones. The presence of the E geometrical isomer in (Z)-II-Tetradecenyl acetate, for example, is necessary for the maximum sex attraction of European corn borer and redbanded leafroller moths (Klun et al., 1973).

properties

IUPAC Name

[(E)-tetradec-12-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJBZFQLVNBSHX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014908
Record name (E)-Tetradec-12-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Tetradec-12-enyl acetate

CAS RN

35153-21-0, 54897-70-0
Record name 12-Tetradecen-1-ol, 1-acetate, (12E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35153-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Tetradecen-1-ol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Tetradecen-1-ol, 1-acetate, (12E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-Tetradec-12-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-tetradec-12-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Yao, S Zhou, X Li, X Liu, W Zhao, J Wei… - Frontiers in …, 2021 - frontiersin.org
Female moths use sex pheromones to attract males, and corresponding regulatory mechanism underlying sex pheromone biosynthesis is species-dependent. However, the detailed …
Number of citations: 8 www.frontiersin.org

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